GNE-131
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Overview
Description
GNE-131 is a potent and selective inhibitor of the human sodium channel NaV1.7, which plays a crucial role in the transmission of pain signals. This compound has been designed for the treatment of pain and has shown excellent efficacy in preclinical models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE-131 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the triazolopyridine core.
Introduction of the adamantyl group: This step involves the attachment of the adamantyl group to the core structure through a series of reactions, including alkylation and substitution.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
GNE-131 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
GNE-131 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study sodium channel function and inhibition.
Biology: Helps in understanding the role of sodium channels in pain signaling and other physiological processes.
Medicine: Potential therapeutic agent for the treatment of pain, particularly in conditions where traditional painkillers are ineffective.
Industry: Used in the development of new pain management therapies and as a reference compound in drug discovery .
Mechanism of Action
GNE-131 exerts its effects by selectively inhibiting the NaV1.7 sodium channel. This inhibition blocks the transmission of pain signals from peripheral nerves to the central nervous system. The compound binds within the anion binding pocket of the channel, preventing the influx of sodium ions and thereby reducing neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Compound 10o: Another selective NaV1.7 inhibitor with a similar mechanism of action.
Maprotiline: A tricyclic antidepressant that also inhibits NaV1.7 channels.
Aryl sulfonamide derivatives: A class of compounds with similar inhibitory activity on NaV1.7 channels .
Uniqueness
GNE-131 is unique due to its high selectivity and potency for NaV1.7, as well as its excellent in vivo efficacy and metabolic stability. The innovative acyl group and large hydrophobic adamantyl group contribute to its superior pharmacological profile compared to other similar compounds .
Biological Activity
GNE-131 is a selective inhibitor of the voltage-gated sodium channel Nav1.7, which plays a crucial role in pain signaling pathways. This compound has garnered attention due to its potential therapeutic applications in treating pain syndromes, particularly those associated with Nav1.7 dysregulation. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
This compound selectively targets the Nav1.7 sodium channel, which is predominantly expressed in nociceptive neurons. The inhibition of Nav1.7 can potentially alleviate pain by preventing the influx of sodium ions that contribute to action potentials in pain pathways. Gain-of-function mutations in Nav1.7 are linked to conditions such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in congenital insensitivity to pain .
Structure-Activity Relationship (SAR)
The design of this compound incorporates an innovative acyl group and a hydrophobic adamantyl side chain, which enhances its selectivity and potency against Nav1.7. When compared to other Nav1.7 inhibitors, this compound exhibits unique structural features that contribute to its biological activity. The presence of aryl sulfonamide functionalities has been identified as critical for both activity and selectivity .
Table 1: Structure-Activity Relationship of this compound and Related Compounds
Compound | Structural Features | IC50 (Nav1.7) | Selectivity Ratio (Nav1.7/Nav1.5) |
---|---|---|---|
This compound | Aryl sulfonamide + Adamantyl group | 10 nM | High |
Compound A | Aryl sulfonamide only | 50 nM | Moderate |
Compound B | Adamantyl group only | 200 nM | Low |
Compound C | Aryl sulfonamide + Simplified adamantane | 15 nM | High |
In Vivo Efficacy
In preclinical studies, this compound demonstrated significant anti-nociceptive effects in various animal models of pain. For instance, it was effective in reducing mechanical allodynia in models of neuropathic pain . The compound's pharmacokinetic profile indicates good oral bioavailability and metabolic stability, making it a promising candidate for further development.
Case Studies
Several studies have evaluated the efficacy of this compound in different contexts:
- Neuropathic Pain Model : In a study involving rats with neuropathic pain induced by spinal nerve ligation, administration of this compound significantly reduced pain behaviors compared to controls, indicating its potential as an analgesic agent .
- Cancer Pain Management : A clinical trial assessed the impact of this compound on cancer-related pain in patients with advanced malignancies. Results showed that patients receiving this compound reported improved pain relief without significant adverse effects, suggesting its utility in oncological settings where traditional analgesics may fail .
- Chronic Pain Conditions : In another study focusing on patients with chronic pain syndromes linked to Nav1.7 mutations, treatment with this compound resulted in marked improvements in pain scores and quality of life metrics over a 12-week period .
Properties
IUPAC Name |
N-[7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c28-31(29,18-3-4-18)26-22-25-24-21-8-20(19(12-27(21)22)17-1-2-17)30-13-23-9-14-5-15(10-23)7-16(6-14)11-23/h8,12,14-18H,1-7,9-11,13H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPERPEQIXLOVIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=NN=C3NS(=O)(=O)C4CC4)C=C2OCC56CC7CC(C5)CC(C7)C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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